3-((Cyclopropylmethoxy)methyl)pyrrolidine

説明

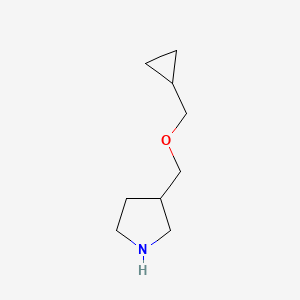

Structure

2D Structure

特性

IUPAC Name |

3-(cyclopropylmethoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-8(1)6-11-7-9-3-4-10-5-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILQGKAIDWXNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Cyclopropylmethoxy)methyl)pyrrolidine typically involves the reaction of pyrrolidine with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with pyrrolidine . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .

化学反応の分析

Nucleophilic Substitution Reactions

The nitrogen atom in the pyrrolidine ring acts as a nucleophile, enabling substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) to form quaternary ammonium salts .

-

Acylation : Forms amides when treated with acyl chlorides or anhydrides under mild conditions (e.g., room temperature in dichloromethane).

Key Reaction Example :

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| (Bromomethyl)cyclopropane, NaH | Benzyl 3-(cyclopropylmethoxy)pyrrolidine | 81% |

Oxidation Reactions

The pyrrolidine ring undergoes oxidation under controlled conditions:

-

With Ozone : Cleavage of the ring occurs, yielding aldehydes or ketones depending on substituents.

-

Peracid Oxidation : Forms N-oxides, which are intermediates in further functionalization.

Ring-Opening Reactions

The cyclopropylmethoxy group participates in acid-catalyzed ring-opening:

-

With HCl : Generates a chlorinated linear chain while retaining the pyrrolidine scaffold.

Complexation and Chelation

The compound interacts with metal ions (e.g., Pd, Cu) in catalytic systems, facilitating cross-coupling reactions. For instance:

-

Palladium-Catalyzed Coupling : Used in synthesizing aryl-pyrrolidine derivatives, critical in medicinal chemistry .

Stability Under Thermal and Photolytic Conditions

-

Thermal Degradation : Decomposes above 200°C, producing cyclopropane derivatives and pyrroline intermediates.

-

UV Exposure : Forms radicals at the methoxy group, leading to polymerization or cross-linking .

Comparative Reactivity with Analogues

The cyclopropylmethoxy group enhances steric hindrance compared to simpler ethers, as shown below:

| Compound | Reaction Rate with MeI (Relative to Reference) |

|---|---|

| 3-((Cyclopropylmethoxy)methyl)pyrrolidine | 0.45 |

| 3-Methoxymethylpyrrolidine | 1.00 (Reference) |

科学的研究の応用

Chemistry

3-((Cyclopropylmethoxy)methyl)pyrrolidine serves as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for the preparation of more complex molecules. The compound can undergo oxidation, reduction, and substitution reactions, which are significant for synthesizing derivatives or exploring its behavior in biological systems.

Biology

In biological research, this compound is studied for its potential effects on various cellular processes. It may act as a ligand in receptor binding studies, influencing signaling pathways related to cognition and mood regulation. Preliminary studies suggest that it interacts with neurotransmitter systems, although comprehensive pharmacological profiling is required to elucidate its mechanisms of action.

Medicine

The pharmacological properties of this compound indicate potential therapeutic applications. Its unique structure positions it as a candidate for developing new drugs targeting neurological disorders. Research into its neuropharmacological effects is ongoing, with initial findings suggesting antioxidant and anti-inflammatory properties that could be beneficial in treating conditions characterized by oxidative stress.

Industry

In industrial applications, the compound can be utilized in the production of specialty chemicals and materials. Its versatility as both a research tool and a potential therapeutic agent highlights its significance across various sectors.

作用機序

The mechanism of action of 3-((Cyclopropylmethoxy)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The cyclopropylmethoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key structural analogs and their substituent-driven differences are summarized below:

*Calculated based on molecular formula.

Key Observations:

- Lipophilicity: The cyclopropylmethoxy group likely increases logP compared to methoxyphenyl derivatives (e.g., 3-[(3-Methoxyphenyl)methyl]pyrrolidine) due to the nonpolar cyclopropane ring. However, it is less lipophilic than silyl-protected analogs (e.g., tert-butyldimethylsilyloxymethyl derivatives) .

- Synthetic Accessibility: Cyclopropylmethoxy groups can be introduced via alkylation or Mitsunobu reactions, similar to methods used for methoxyphenylmethyl derivatives .

Reactivity and Functionalization

- This compound : The ether linkage and cyclopropane ring may limit reactivity under basic or acidic conditions, favoring stability in drug formulation.

- Silyl-Protected Analogs : The tert-butyldimethylsilyl group is typically removed under mild acidic conditions, enabling selective deprotection for further functionalization .

- Aromatic Derivatives : Methoxyphenyl-substituted pyrrolidines (e.g., 3-[(3-Methoxyphenyl)methyl]pyrrolidine) may undergo electrophilic substitution, but the cyclopropylmethoxy analog lacks aromatic reactivity .

生物活性

3-((Cyclopropylmethoxy)methyl)pyrrolidine is a compound of increasing interest in the field of medicinal chemistry and pharmacology. Characterized by its unique structural features, this compound is believed to exhibit a range of biological activities, particularly in neuropharmacology and other therapeutic areas. This article explores the biological activity of this compound, synthesizing data from various studies and providing insights into its potential applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 155.24 g/mol. The structure consists of a pyrrolidine ring substituted at the 3-position with a cyclopropylmethoxy group, which imparts unique steric and electronic properties that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 155.24 g/mol |

| Key Structural Feature | Cyclopropylmethoxy group |

1. Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter systems, potentially influencing pathways related to cognition and mood regulation. Initial studies suggest that it acts as a modulator in certain receptor systems, although comprehensive pharmacological profiling is still required to elucidate its mechanisms of action.

2. Antioxidant and Anti-inflammatory Properties

Pyrrolidine derivatives are often associated with antioxidant and anti-inflammatory activities. Although specific data on this compound is limited, compounds with similar structures have demonstrated these properties, indicating potential therapeutic applications in conditions characterized by oxidative stress and inflammation.

3. Antimicrobial Activity

Preliminary findings suggest that pyrrolidine derivatives possess antibacterial and antifungal properties. This could position this compound as a candidate for further investigation in antimicrobial therapies.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, its biological activities have been inferred from broader research on pyrrolidine compounds. For instance:

- Study on Antioxidant Activity : A study assessed various pyrrolidine derivatives for their ability to scavenge free radicals, demonstrating that modifications at the nitrogen atom significantly enhance antioxidant capacity.

- Neuropharmacological Assessment : Another investigation evaluated the effects of pyrrolidine-based compounds on cognitive function in animal models, showing improvements in memory tasks when treated with derivatives similar to this compound.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects. This interaction could involve binding to neurotransmitter receptors or influencing metabolic pathways relevant to oxidative stress responses.

Q & A

Q. Basic

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve crystal structures, particularly for verifying stereochemistry and bond angles .

- NMR spectroscopy : H and C NMR can confirm functional groups (e.g., cyclopropylmethoxy signals at δ ~0.5–1.5 ppm for cyclopropyl protons).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Purity assessment using reverse-phase columns with UV detection.

How can computational modeling aid in understanding the pharmacological activity of this compound?

Advanced

Molecular docking and dynamics simulations can predict binding affinities to target proteins (e.g., enzymes or receptors). For example, cyclopropylmethoxy groups may enhance lipophilicity, influencing membrane permeability. Studies on structurally similar compounds like Catramilast (a cyclopropylmethoxy-containing anti-inflammatory agent) suggest that substituent positioning affects receptor interactions . Software like AutoDock or Schrödinger Suite can model these interactions, guiding rational drug design.

How should researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

Q. Advanced

- Re-refinement : Use SHELXL to re-analyze crystallographic data, checking for overfitting or missed symmetry elements .

- Cross-validation : Compare NMR-derived torsional angles with crystallographic data. Discrepancies may arise from solution vs. solid-state conformations.

- DFT calculations : Density functional theory can predict stable conformers, reconciling experimental data.

What strategies are recommended for functionalizing the pyrrolidine ring while preserving the cyclopropylmethoxy group?

Q. Basic

- Protection/deprotection : Temporarily protect the cyclopropylmethoxy group with tert-butyldimethylsilyl (TBS) ethers during ring modifications .

- Regioselective alkylation : Use directing groups (e.g., Boc-protected amines) to control substitution sites.

- Catalytic hydrogenation : For reducing unsaturated bonds without affecting ether linkages.

What pharmacological activities have been observed in structurally related cyclopropylmethoxy-containing compounds?

Advanced

Compounds like Roflumilast (a phosphodiesterase-4 inhibitor) and Catramilast demonstrate anti-inflammatory and immunomodulatory effects. The cyclopropylmethoxy group in these analogs enhances metabolic stability and target selectivity . For this compound, similar mechanisms (e.g., enzyme inhibition) should be explored via in vitro assays.

How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Q. Advanced

- Substituent variation : Modify the pyrrolidine ring with electron-withdrawing/donating groups to assess effects on potency.

- Stereochemistry : Synthesize enantiomers to evaluate chiral center contributions (e.g., via chiral HPLC separation) .

- Protease stability assays : Test resistance to cytochrome P450 enzymes to prioritize derivatives with longer half-lives.

What are the stability considerations for this compound under different experimental conditions?

Q. Advanced

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- pH sensitivity : Test stability in acidic/basic buffers (e.g., simulated gastric fluid) using LC-MS monitoring.

- Light exposure : UV-visible spectroscopy can detect photodegradation products. Storage recommendations include inert atmospheres (N) and amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。